(1R,5S)-N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
(1R,5S)-N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as WIN 35428, is a synthetic compound that belongs to the tropane family of drugs. It is a potent dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Scientific Research Applications
Anticancer Activity
The compound has been found to have potential anticancer activity. A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and screened for their in vitro anticancer activity against MCF-7 and A549 cell lines .
Anticonvulsant and Sedative Agents
The compound has been used in the design and synthesis of anticonvulsant and sedative agents. A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were synthesized and evaluated for their anticonvulsant, sedative activity and neurotoxicity .
Dual EGFR/HDAC Hybrid Inhibitors
The compound has been used in the design of dual EGFR/HDAC hybrid inhibitors. These inhibitors have been evaluated for their anticancer activities against 4 cancer cell lines (HepG2, MCF-7, HCT116 and A549) .
Tubulin Inhibitors
The 3,4,5-trimethoxyphenyl (TMP) moiety, a critical component of the compound, is present in many CBSIs (Colchicine Binding Site Inhibitors), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .
Fluorescent Protein Antibodies
The compound could potentially be used in the development of fluorescent protein antibodies. These antibodies have widespread biological research applications .
Biofuel Production
While there is no direct evidence, the compound’s potential for chemical modification and its structural properties could make it a candidate for research in biofuel production .
Mechanism of Action
Target of Action
It is known that this compound has been synthesized and evaluated for its growth-inhibitory activities against several tumor cell lines .
Mode of Action
It has been suggested that the compound exhibits growth-inhibitory activities against leukemia cancer cells and certain solid tumors .
Biochemical Pathways
It is known that the compound has been synthesized to improve the in vitro activity of the prototype 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)methylpiperazine .
Result of Action
The compound has demonstrated growth-inhibitory activities against leukemia cancer cells and certain solid tumors . Among the synthesized compounds, one variant (referred to as 2a in the study) was found to be the most potent, with IC50 values in the low micromolar range .
Action Environment
It is known that the compound has been synthesized and evaluated for its growth-inhibitory activities against several tumor cell lines in vitro .
properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-20-13-6-10(7-14(21-2)15(13)22-3)17-16(19)18-11-4-5-12(18)9-23-8-11/h6-7,11-12H,4-5,8-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQTUCBWLWCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2C3CCC2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
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